molecular formula C19H15N3O4 B11696584 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11696584
M. Wt: 349.3 g/mol
InChI Key: JXPBWQUYCPTIMI-UDWIEESQSA-N
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Description

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide is a compound that belongs to the class of organic compounds known as Schiff bases. These compounds are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. The compound is notable for its structural complexity, which includes a naphthalene ring system and a nitrobenzene moiety.

Preparation Methods

The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Chemical Reactions Analysis

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Scientific Research Applications

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The nitro group and the Schiff base moiety play crucial roles in its bioactivity.

Comparison with Similar Compounds

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff bases and nitrobenzene derivatives:

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the aromatic rings.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine atom, which can significantly alter its chemical and biological properties.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C19H15N3O4/c1-26-18-10-9-13-5-2-3-8-16(13)17(18)12-20-21-19(23)14-6-4-7-15(11-14)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+

InChI Key

JXPBWQUYCPTIMI-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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